molecular formula C8H11N B146470 1-Cyclohexenylacetonitrile CAS No. 6975-71-9

1-Cyclohexenylacetonitrile

Cat. No.: B146470
CAS No.: 6975-71-9
M. Wt: 121.18 g/mol
InChI Key: OYEXEQFKIPJKJK-UHFFFAOYSA-N
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Description

1-Cyclohexenylacetonitrile is an organic compound with the molecular formula C8H11N. It is also known by other names such as cyclohexenylacetonitrile and 1-cyclohexen-1-ylacetonitrile . This compound is characterized by a cyclohexene ring attached to an acetonitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

1-Cyclohexenylacetonitrile can be synthesized through various methods:

Chemical Reactions Analysis

1-Cyclohexenylacetonitrile undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include:

Mechanism of Action

The mechanism of action of 1-cyclohexene-1-acetonitrile involves its interaction with various molecular targets and pathways. For example, in reduction reactions, it interacts with reducing agents to form amines . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

1-Cyclohexenylacetonitrile can be compared with other similar compounds such as:

The uniqueness of 1-cyclohexene-1-acetonitrile lies in its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(cyclohexen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEXEQFKIPJKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064536
Record name 1-Cyclohexene-1-acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-71-9
Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name 1-Cyclohexene-1-acetonitrile
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Record name Cyclohex-1-ene-1-acetonitrile
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Record name 1-CYCLOHEXENE-1-ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 1-Cyclohexenylacetonitrile?

A1: Two main synthetic approaches for this compound are highlighted in the research:

    Q2: Are there any known biological activities associated with this compound or its derivatives?

    A: Research suggests that this compound derivatives may possess cytotoxic properties. A study identified a novel nitrile derivative, 3α,4β-dihydroxy-6-oxo-1-cyclohexene-1-acetonitrile, isolated from the Aquilegia ecalcarata plant. This compound, along with a newly discovered alkaloid, exhibited cytotoxic activity against specific cancer cell lines (GLC-82 and HCT) in vitro. []

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